molecular formula C16H13IN2O4 B4203588 3-Ethoxy-5-iodo-4-[(3-nitrophenyl)methoxy]benzonitrile

3-Ethoxy-5-iodo-4-[(3-nitrophenyl)methoxy]benzonitrile

Cat. No.: B4203588
M. Wt: 424.19 g/mol
InChI Key: DOXPASIHIFJRLZ-UHFFFAOYSA-N
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Description

3-Ethoxy-5-iodo-4-[(3-nitrophenyl)methoxy]benzonitrile is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a complex aromatic structure with various functional groups, including an ethoxy group, an iodine atom, a nitrobenzyl group, and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-iodo-4-[(3-nitrophenyl)methoxy]benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common approach includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Iodination: Substitution of a hydrogen atom with an iodine atom.

    Ethoxylation: Addition of an ethoxy group.

    Benzylation: Attachment of a benzyl group, often through a nucleophilic substitution reaction.

Each of these steps requires specific reagents and conditions, such as concentrated nitric acid for nitration, iodine and a suitable oxidizing agent for iodination, and ethyl alcohol for ethoxylation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-iodo-4-[(3-nitrophenyl)methoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The iodine atom can be replaced with a hydrogen atom through reduction.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the ethoxy group could result in various ether derivatives.

Scientific Research Applications

3-Ethoxy-5-iodo-4-[(3-nitrophenyl)methoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-iodo-4-[(3-nitrophenyl)methoxy]benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde
  • 3-ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde

Uniqueness

3-Ethoxy-5-iodo-4-[(3-nitrophenyl)methoxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-ethoxy-5-iodo-4-[(3-nitrophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O4/c1-2-22-15-8-12(9-18)7-14(17)16(15)23-10-11-4-3-5-13(6-11)19(20)21/h3-8H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXPASIHIFJRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)I)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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